6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one
Description
6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a tert-butyl group at position 6 and a morpholine ring at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and material science applications.
Properties
IUPAC Name |
4-tert-butyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(16)14-11(13-9)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNZDGEJVTZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable pyrimidine precursor, followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alkoxides, under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one":
Pyrimidine Derivatives as Kinase Inhibitors and Therapeutic Agents:
- FLT3 Inhibitors : Pyrimidine derivatives, particularly 4,6-diamino pyrimidines, have been identified as Type-II FLT3 inhibitors, showing promise as selective scaffolds for clinical development . Compound 13a , a pyrimidine compound, exhibited an IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase with high selectivity over c-KIT . These compounds have demonstrated potent activity against FLT3-driven cell lines with clinical relevance . The development of selective FLT3 inhibitors is crucial because dual inhibition of c-KIT and FLT3 can lead to myelosuppression .
- NAPE-PLD Inhibitors : Pyrimidine-4-carboxamides are being explored as inhibitors of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . Structure-activity relationship (SAR) studies have been conducted to identify potent compounds . Combining cyclopropylmethylamide, (R/S)-3-phenylpiperidine, and various R3 substituents led to the creation of compounds with enhanced activity . One such compound, when combined with (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine, showed a 10-fold increase in activity compared to a reference compound and completely blocked the turnover of PED6 .
- PI3K and mTOR Inhibitors : Certain 3H-[1,2,3]triazolo[4,5-d]pyrimidine compounds are useful as inhibitors of mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K), which are associated with various diseases . These compounds have potential applications in treating mTOR-related disorders and PI3K-related disorders .
Synthesis of Pyrimidine Derivatives:
- A synthetic method for producing tert-butyl (2-((4-chloro-6-morpholinopyrimidin-2-yl)oxy)ethyl)carbamate (3 ) involves reacting tert-butyl-N-(2-hydroxyethyl)carbamate with 4-(2,6-dichloropyrimidin-4-yl)morpholine in the presence of NaH . This process includes specific conditions and steps to ensure the formation of the desired compound .
Other potential applications
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to analogs with smaller alkyl or aromatic groups (e.g., methylthio or chlorophenyl substituents) .
- Solubility: Morpholine’s oxygen atom improves aqueous solubility relative to non-polar groups like benzyl or tert-butyldimethylsilyl .
- Reactivity : Methylthio groups (e.g., in 6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one) may act as leaving groups, enabling nucleophilic substitution reactions, whereas morpholine’s amine functionality supports hydrogen bonding .
Biological Activity
6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a tert-butyl group and a morpholine moiety. The structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures inhibit cancer cell proliferation. For instance, pyrimidine derivatives have been reported to act as inhibitors of key kinases involved in cancer progression, such as FLT3 .
- Antimicrobial Effects : Similar derivatives have demonstrated activity against bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Certain pyrimidine derivatives are known to modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. These studies evaluate how changes in the chemical structure affect biological activity.
Key Findings from SAR Studies
- Substitution Patterns : Modifications on the pyrimidine ring or the morpholine group can significantly alter potency. For example, the introduction of different substituents on the pyrimidine ring has been correlated with enhanced inhibitory activity against specific targets .
- Potency Comparison : Compounds structurally similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against various biological targets, indicating a strong potential for therapeutic development .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Inhibition of FLT3 Kinase : A derivative exhibited an IC50 value of 13.9 nM against FLT3 kinase, demonstrating high selectivity and potential for treating acute myeloid leukemia (AML) .
- Antimicrobial Activity : Compounds similar to this compound were tested against Mycobacterium tuberculosis, showcasing significant inhibitory effects .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that related pyrimidine compounds showed selective cytotoxicity towards lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells while sparing normal fibroblast cells .
Data Tables
| Compound Name | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | FLT3 Kinase | 13.9 ± 6.5 | High selectivity over c-KIT |
| Similar Pyrimidine Derivative | Mycobacterium tuberculosis | Not specified | Significant antimicrobial activity |
| Related Compound | A549 Cancer Cells | Not specified | Selective cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
